Tetrahydro Furosemide Tetrahydro Furosemide Furosemide Impurity F is used as a carbonic anhydrase inhibitor inhibiting human, bacterial and archaeal isozymes.
Brand Name: Vulcanchem
CAS No.: 4793-38-8
VCID: VC0195202
InChI: InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
SMILES: C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Molecular Formula: C12H15ClN2O5S
Molecular Weight: 334.78

Tetrahydro Furosemide

CAS No.: 4793-38-8

Cat. No.: VC0195202

Molecular Formula: C12H15ClN2O5S

Molecular Weight: 334.78

Purity: > 95%

* For research use only. Not for human or veterinary use.

Tetrahydro Furosemide - 4793-38-8

Specification

CAS No. 4793-38-8
Molecular Formula C12H15ClN2O5S
Molecular Weight 334.78
IUPAC Name 4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
SMILES C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Appearance Light Grey-Beige Solid
Melting Point >224°C

Introduction

Chemical Properties and Structure

Tetrahydro Furosemide possesses a complex molecular structure characterized by several functional groups that contribute to its chemical behavior and biological activity. Its structure contains an anthranilic acid core with chloro and sulfamoyl substituents, along with a tetrahydrofurfuryl group attached to the amino nitrogen.

Structural Characteristics

The chemical structure of Tetrahydro Furosemide includes the following key components:

  • A benzoic acid moiety with carboxylic acid functionality

  • A chlorine atom at position 4 of the benzoic acid ring

  • A sulfamoyl group (SO₂NH₂) at position 5

  • A secondary amine linking the tetrahydrofurfuryl group to the benzoic acid ring at position 2

Chemical Identifiers and Specifications

Table 1: Chemical Identifiers and Specifications of Tetrahydro Furosemide

ParameterValue
CAS Number4793-38-8
Molecular FormulaC₁₂H₁₅ClN₂O₅S
Molecular Weight334.78
IUPAC Name4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Synonyms4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid; Furosemide Impurity F
Standard InChIInChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
SMILESC1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

The chemical identifiers provided in Table 1 offer precise means for identifying and characterizing Tetrahydro Furosemide in various analytical contexts .

Physical Properties

The physical properties of Tetrahydro Furosemide are crucial for its handling, formulation, and quality control in research and pharmaceutical settings.

Appearance and Basic Physical Characteristics

Tetrahydro Furosemide appears as a light grey-beige to off-white solid at room temperature . Its physical state and coloration provide important quality indicators for pharmaceutical grade material.

Thermal Properties

Table 2: Thermal Properties of Tetrahydro Furosemide

PropertyValueSource
Melting Point228°C (decomposition) / >224°C
Boiling Point602.9±65.0°C (Predicted)

The thermal data indicates that Tetrahydro Furosemide decomposes upon melting, which has implications for its processing and stability during pharmaceutical formulation .

Solubility Profile

Tetrahydro Furosemide exhibits selective solubility in various solvents:

  • Chloroform: Soluble

  • Dichloromethane: Soluble

  • DMSO: Slightly soluble

  • Methanol: Slightly soluble (requires sonication)

This solubility profile influences extraction procedures, analytical methods, and pharmaceutical formulation approaches.

Additional Physical Parameters

Table 3: Additional Physical Parameters of Tetrahydro Furosemide

PropertyValueSource
Density1.534±0.06 g/cm³ (Predicted)
pKa3.05±0.36 (Predicted)
Storage Conditions2-8°C, Protected from air and light
FormSolid
Purity>95% (commercial standard)

The predicted pKa value of 3.05±0.36 indicates that Tetrahydro Furosemide is a weak acid, which affects its ionization state at physiological pH and consequently its pharmacokinetic properties .

Applications and Pharmacological Activity

Tetrahydro Furosemide has established applications in both analytical chemistry and biochemical research, with emerging potential for therapeutic development.

Enzymatic Inhibition Properties

The primary documented pharmacological activity of Tetrahydro Furosemide is its function as a carbonic anhydrase inhibitor. It demonstrates inhibitory effects against multiple isozymes from various sources:

  • Human carbonic anhydrase isozymes

  • Bacterial carbonic anhydrase isozymes

  • Archaeal carbonic anhydrase isozymes

This broad-spectrum inhibitory activity distinguishes it from the parent compound furosemide, which primarily acts on the Na-K-2Cl cotransporter .

Analytical Applications

Research Findings

Scientific investigations involving Tetrahydro Furosemide have yielded significant findings regarding its biochemical interactions and potential applications.

Carbonic Anhydrase Inhibition Studies

Research documented by Alterio et al. in Bioorganic & Medicinal Chemistry Letters (2007) demonstrated that Tetrahydro Furosemide effectively inhibits multiple carbonic anhydrase isozymes from human, bacterial, and archaeal sources . This broad inhibitory spectrum suggests potential applications in antimicrobial research and treatment of carbonic anhydrase-related disorders.

Structural Basis for Inhibitory Activity

The molecular structure of Tetrahydro Furosemide provides insights into its mechanism of action:

  • The sulfamoyl group interacts with the zinc ion at the active site of carbonic anhydrase

  • The tetrahydrofurfuryl moiety contributes to binding specificity through hydrophobic interactions

  • The carboxylic acid group forms hydrogen bonds with specific amino acid residues in the enzyme's binding pocket

These structural features explain its effectiveness as an enzyme inhibitor and provide a foundation for further structure-based drug design efforts.

Comparison with Furosemide

Understanding the relationship between Tetrahydro Furosemide and its parent compound furosemide provides valuable context for its pharmaceutical significance.

Structural Differences

The key structural difference between Tetrahydro Furosemide and furosemide lies in the saturation of the furan ring:

  • Tetrahydro Furosemide contains a fully saturated tetrahydrofuran ring

  • Furosemide contains an unsaturated furan ring

This structural modification significantly alters the compounds' pharmacological profiles.

Pharmacological Differences

While furosemide is a potent loop diuretic that primarily inhibits the Na-K-2Cl cotransporter, Tetrahydro Furosemide functions principally as a carbonic anhydrase inhibitor . Research on furosemide binding to human serum albumin (HSA) reveals that transportation of furosemide via albumin in uremia is compromised due to competition with uremic toxins . Whether Tetrahydro Furosemide exhibits similar protein binding characteristics remains an area for further investigation.

Pharmaceutical Relationships

In pharmaceutical contexts, Tetrahydro Furosemide serves as an impurity marker for furosemide products:

  • It may form during the synthesis or storage of furosemide

  • Its presence above certain threshold levels may indicate quality issues

  • Regulatory guidelines specify acceptable limits of this impurity in pharmaceutical-grade furosemide

SupplierPackage SizePrice (USD)Reference
Coompo100mg$75.00
Coompo500mg$105.00
Coompo1g$150.00
Coompo10g$1200.00
TRC10mg$95.00
TRC1g$1455.00
Medical Isotopes, Inc.250mg$190.00

This pricing information, while subject to change, provides a general indication of the commercial value of Tetrahydro Furosemide for research purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator